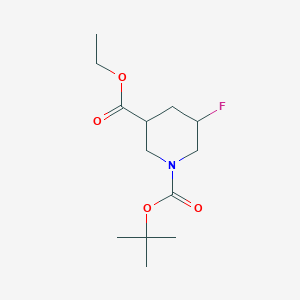

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5-fluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-10(14)8-15(7-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYADNWONFVCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Executive Summary

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, offering a strategic tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of fluorine can significantly alter basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing membrane permeability and target binding affinity.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a versatile building block for drug discovery. The proposed synthesis is designed for efficiency and scalability, proceeding through a logical sequence of pyridine ring reduction, nitrogen protection, and late-stage deoxyfluorination. We will delve into the causal rationale behind experimental choices, provide detailed protocols, and explore the key mechanistic and stereoelectronic principles that govern the reactions.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of molecular design. The strategic placement of a fluorine atom onto this scaffold introduces profound stereoelectronic effects. For instance, the strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing drug absorption and reducing off-target effects.[2] Furthermore, the conformational preference of fluorine, often favoring an axial position due to hyperconjugation and charge-dipole interactions, can be exploited to create more rigid molecular architectures that pre-organize a molecule for optimal interaction with its biological target.[1][4] The target molecule, this compound, combines this strategic fluorination with orthogonal protecting groups (Boc and ethyl ester), making it an exceptionally valuable intermediate for library synthesis and lead optimization.

Retrosynthetic Analysis and Strategic Pathway Design

A robust synthetic strategy for the target molecule must address three primary challenges: construction of the piperidine core, regioselective installation of the fluorine atom, and management of protecting groups. While various methods exist for piperidine synthesis, including cycloaddition and amination reactions, a pathway commencing from a readily available pyridine precursor offers a highly efficient and modular approach.[3]

Our retrosynthetic analysis identifies a late-stage fluorination as the key strategic step. This approach minimizes the handling of potentially volatile or reactive fluorinated intermediates and leverages a stable, functionalized precursor.

Caption: Retrosynthetic pathway for the target molecule.

This strategy hinges on three core transformations:

-

Catalytic Hydrogenation: Reduction of a substituted pyridine to the corresponding piperidine. This is a well-established, high-yielding reaction.[5]

-

N-Boc Protection: Installation of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, a standard procedure in peptide and heterocyclic chemistry.[6]

-

Deoxyfluorination: Conversion of a hydroxyl group at the 5-position into the target fluorine atom. This is the most critical step, requiring specific reagents to achieve a clean nucleophilic substitution.

Proposed Synthetic Pathway: A Detailed Protocol

The following section details the step-by-step experimental procedures for the proposed synthesis.

Step 1: Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate via Hydrogenation

The synthesis begins with the catalytic hydrogenation of commercially available ethyl 5-hydroxynicotinate. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring. Rhodium and palladium catalysts are highly effective for this transformation.[3]

Experimental Protocol:

-

To a high-pressure hydrogenation vessel, add ethyl 5-hydroxynicotinate (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).

-

Carefully add 5 mol% of a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C) or a rhodium catalyst like Rh/C, under an inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield crude ethyl 5-hydroxypiperidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: N-Boc Protection to Yield 1-Tert-butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate

The secondary amine of the piperidine ring is protected with a Boc group to prevent side reactions in the subsequent fluorination step. This is a standard and typically high-yielding reaction.[6][7]

Experimental Protocol:

-

Dissolve the crude ethyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add an aqueous solution of a mild base, such as saturated sodium bicarbonate (NaHCO₃), and cool the biphasic mixture to 0 °C in an ice bath.

-

To the stirred mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either neat or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel flash chromatography to yield pure 1-tert-butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate.

Step 3: Deoxyfluorination to Synthesize this compound

This is the key step where the hydroxyl group is replaced by fluorine. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective for this transformation. These reagents must be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve the 1-tert-butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise via syringe to the cold solution.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography to afford the final target compound, this compound.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthetic pathway. Expected yields are based on literature precedents for similar transformations.

| Step | Starting Material | Key Reagents & Catalyst | Conditions | Product | Expected Yield |

| 1 | Ethyl 5-hydroxynicotinate | H₂, 10% Pd/C | 50-100 psi H₂, RT, 12-24h | Ethyl 5-hydroxypiperidine-3-carboxylate | >90% |

| 2 | Ethyl 5-hydroxypiperidine-3-carboxylate | (Boc)₂O, NaHCO₃ | THF/H₂O, 0°C to RT, 4-12h | 1-Tert-butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | 85-95% |

| 3 | 1-Tert-butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | DAST | Anhydrous DCM, -78°C to RT, 3-5h | This compound | 50-70% |

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and the successful incorporation of the fluorine atom.

-

Mass Spectrometry (MS): To verify the molecular weight of the products.

-

Infrared Spectroscopy (IR): To monitor the disappearance of the -OH stretch and the presence of characteristic functional groups.

Overall Workflow and Mechanistic Considerations

The overall synthetic workflow provides a streamlined process from a simple pyridine starting material to the complex fluorinated target.

Caption: Synthetic workflow from starting material to final product.

Mechanism of Deoxyfluorination: The key fluorination step with DAST proceeds via an Sₙ2-type mechanism. The hydroxyl group attacks the sulfur atom of DAST, leading to the formation of a fluorosulfite intermediate. The fluoride ion then acts as a nucleophile, displacing the intermediate from the backside to form the C-F bond with inversion of stereochemistry if the carbon center is chiral. This mechanistic pathway underscores the importance of using an anhydrous environment to prevent hydrolysis of the DAST reagent and the reactive intermediates.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By leveraging a well-precedented pyridine hydrogenation strategy followed by standard protection and a key late-stage deoxyfluorination, this approach provides reliable access to a high-value building block for pharmaceutical research. The detailed protocols and mechanistic rationale presented herein offer researchers and drug development professionals a practical framework for synthesizing this and other structurally related fluorinated heterocycles, empowering the continued exploration of chemical space in the pursuit of novel therapeutics.

References

- 1. d-nb.info [d-nb.info]

- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Physicochemical properties of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogues to project its characteristics. We present predicted core properties, detail established analytical methodologies for its characterization, and provide robust, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound class.

Introduction and Molecular Overview

The piperidine scaffold is a cornerstone in modern pharmacology, present in a multitude of approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide range of biological receptors. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5]

This compound combines these features. It is a derivative of ethyl nipecotate, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a fluorine atom at the C-5 position. The Boc group enhances lipophilicity and is a common protecting group in organic synthesis, while the fluorine atom is expected to influence the molecule's conformation and electronic properties.[4] This guide will explore the anticipated impact of these structural features on the compound's behavior.

Molecular Structure

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties predicted for the title compound. These values are calculated or extrapolated based on its chemical structure and data from similar non-fluorinated or difluorinated analogues.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₁₃H₂₂FNO₄ | Calculated from structure |

| Molecular Weight | 275.32 g/mol | Calculated from formula |

| IUPAC Name | This compound | Standard nomenclature |

| Physical State | Colorless oil or low-melting solid | Analogy to similar piperidine dicarboxylates |

| Melting Point | 35-45 °C | Extrapolated from non-fluorinated analogues which can be low-melting solids.[6] |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point; decomposition is likely.[7] |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate); sparingly soluble in water. | Based on the presence of the lipophilic Boc and ethyl groups.[7] |

| pKa | ~3-5 (for the protonated piperidine nitrogen if Boc group were removed) | The basicity of the piperidine nitrogen is masked by the Boc group. The ester moiety is not significantly acidic/basic. |

| LogP (Octanol/Water) | ~2.0 - 2.5 | Estimated based on the contribution of the fluoro, Boc, and ethyl ester groups. |

Synthesis and Structural Elucidation

While a specific synthesis for this compound is not widely published, a plausible route involves the electrophilic fluorination of a suitable precursor.

Caption: Proposed high-level synthetic workflow for the target compound.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity would rely on a suite of standard analytical techniques.

Caption: Standard workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: The proton spectrum is expected to be complex due to the piperidine ring protons. Key signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, a quartet and a triplet for the ethyl group, and a series of multiplets for the piperidine ring protons. The proton at C-5 will show coupling to the adjacent fluorine atom.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyls of the Boc and ester groups (~155 and ~170 ppm, respectively), the quaternary carbon and methyls of the Boc group (~80 and ~28 ppm), and the carbons of the ethyl ester. The C-5 carbon will exhibit a large one-bond coupling to fluorine (¹JCF), and the adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²JCF).

-

¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, which will be split by the neighboring protons.[8][9][10] The chemical shift will be indicative of the fluorine's electronic environment.[8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight.

-

Expected Ions: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 276.16. Adducts with sodium [M+Na]⁺ (m/z 298.14) or potassium [M+K]⁺ (m/z 314.11) are also common.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the parent ion, which is a hallmark of Boc-protected amines.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound.

-

Method: A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) would be suitable.[1][13]

-

Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~210 nm) would be necessary to detect the carbonyl groups. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be used. Coupling the HPLC to a mass spectrometer (LC-MS) provides both purity and mass confirmation simultaneously.[1]

Experimental Protocols for Physicochemical Properties

The following sections provide standardized, step-by-step protocols for determining key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[14]

Protocol:

-

Sample Preparation: Place a small amount of the dried, solid compound onto a clean, dry watch glass. If the compound is an oil at room temperature, this protocol is not applicable.

-

Capillary Loading: Finely crush the solid. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[15][16]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[17]

-

Rapid Determination (Optional): Quickly heat the sample to get an approximate melting point. This allows the subsequent measurements to be performed more efficiently.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).[15]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.[14][17]

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The results should be consistent within 1 °C.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical parameter that influences a compound's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18][19]

Protocol:

-

System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).

-

Sample Addition: Add an excess amount of the compound to a known volume of the buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[18]

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a 0.22 µm syringe filter or by centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[21] A standard calibration curve must be prepared to accurately determine the concentration.[21]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions. Express the result in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

Causality: The acid dissociation constant (pKa) defines the extent of ionization of a compound at a given pH. This property is vital as it governs solubility, permeability, and receptor binding.[22] Since the piperidine nitrogen is protected, this protocol would apply to the deprotected analogue. For sparingly soluble compounds, co-solvents may be required.[22]

Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[23]

-

Sample Preparation: Accurately weigh and dissolve the compound (the de-protected amine) in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[23] If solubility is low, a co-solvent like methanol or DMSO may be added, and the aqueous pKa is then extrapolated.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode.

-

Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.[23][24]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[24] Multiple software packages are available for accurate calculation from the titration data.

Conclusion

This compound is a complex heterocyclic compound with significant potential in pharmaceutical research. While direct experimental data remains limited, this guide provides a robust framework for understanding its physicochemical properties based on established principles and data from close structural analogues. The detailed analytical methods and experimental protocols herein offer a clear path for its synthesis, characterization, and evaluation, ensuring scientific integrity and reproducibility in future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethyl (R)-1-Boc-nipecotate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. N-BOC S-Ethyl Nipecotate - N-BOC S-Ethyl Nipecotate Exporter, Importer, Manufacturer & Supplier, Virar, India [sihaulichemicals.net]

- 8. biophysics.org [biophysics.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. studylib.net [studylib.net]

- 15. m.youtube.com [m.youtube.com]

- 16. byjus.com [byjus.com]

- 17. pennwest.edu [pennwest.edu]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Solubility Measurements | USP-NF [uspnf.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

A Technical Guide to 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications

This document provides a comprehensive technical overview of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate, a specialized heterocyclic building block relevant to pharmaceutical and medicinal chemistry. While this specific mono-fluorinated derivative is not widely cataloged and does not have a publicly listed CAS number, this guide extrapolates from well-documented analogous compounds and established synthetic principles to provide a robust framework for its synthesis, characterization, and potential utility.

Introduction and Strategic Importance

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern medicinal chemistry, used to modulate key drug-like properties including:

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing a compound's half-life.

-

Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes.[2]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to more potent interactions with target proteins.[2]

This compound represents a valuable chiral building block where the fluorine atom at the C-5 position, combined with the orthogonal N-Boc and C-3 ethyl ester protecting groups, offers significant synthetic versatility for building complex molecular architectures.

Physicochemical and Structural Information

Based on its chemical name, the structure of the target compound is defined as follows. While a specific CAS Number is not publicly available, closely related analogs are well-documented.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | Not Publicly Available | N/A |

| Molecular Formula | C₁₃H₂₂FNO₄ | N/A |

| Molecular Weight | 275.32 g/mol | N/A |

| Related Analog (di-fluoro) | 1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | CAS: 1356339-26-8[3][4] |

| Related Analog (fluoro at C-3) | 1-tert-Butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate | CAS: 1228631-45-5[5] |

| Related Analog (non-fluoro) | 1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate | CAS: 194726-40-4[6] |

Chemical Structure

Caption: Fig. 1: Predicted structure of the title compound.

Proposed Synthetic Pathway

The synthesis of this target molecule can be logically approached from commercially available piperidine precursors. A robust and field-proven method involves the hydroxylation of a piperidone, followed by deoxygenative fluorination. This approach offers good control over regioselectivity and stereoselectivity.

Experimental Protocol

Step 1: Synthesis of 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (3)

-

Starting Material: Begin with 1-tert-Butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate (1 ), a known derivative.

-

Reduction: Dissolve the keto-ester (1 ) in methanol (MeOH) or ethanol (EtOH) at 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₄ is a cost-effective and selective method for reducing the ketone without affecting the ester groups.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate (EtOAc), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol (2 ). Purification is typically achieved via column chromatography.

Step 2: Fluorination to yield this compound (3)

-

Activation: Dissolve the alcohol intermediate (2 ) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.

-

Fluorinating Agent: Slowly add a deoxygenative fluorinating agent such as Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride) (1.2 equivalents). These reagents are effective for converting secondary alcohols to fluorides, typically with inversion of stereochemistry (an Sₙ2 mechanism).

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress should be monitored by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: The final product (3 ) is purified by silica gel column chromatography to yield the desired this compound.

Synthetic Workflow Diagram

Caption: Fig. 2: Proposed two-step synthesis of the target compound.

Structural Elucidation and Predicted Spectroscopic Data

Characterization of the final compound would rely on a combination of NMR spectroscopy and mass spectrometry. The predicted data below is based on the analysis of its structural features and comparison with related fluorinated piperidines.

| Technique | Expected Observations |

| ¹H NMR | - Boc Group: A singlet around 1.4-1.5 ppm integrating to 9H. - Ethyl Ester: A triplet around 1.2-1.3 ppm (3H) and a quartet around 4.1-4.2 ppm (2H). - Piperidine Ring Protons: Complex multiplets between 1.8-4.5 ppm. - CHF Proton: The proton on the carbon bearing the fluorine (H-5) will appear as a complex multiplet, significantly downfield (approx. 4.5-5.0 ppm) with a large coupling constant to fluorine (¹JHF ≈ 45-50 Hz). |

| ¹³C NMR | - Boc Group: Resonances around 28 ppm (CH₃) and 80 ppm (quaternary C). - Ester Carbonyls: Signals in the range of 170-175 ppm. - Boc Carbonyl: Signal around 155 ppm. - CF Carbon: The carbon attached to fluorine will show a strong signal, split into a doublet by the fluorine (¹JCF ≈ 180-200 Hz), appearing around 85-90 ppm. |

| ¹⁹F NMR | A single resonance, likely a complex multiplet due to coupling with adjacent protons. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ = 276.16, [M+Na]⁺ = 298.14. |

Applications in Drug Development

The title compound is a trifunctional building block, making it highly valuable for constructing diverse chemical libraries for drug screening.

-

N-Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., TFA in DCM) to reveal a secondary amine. This amine can then be functionalized via reductive amination, acylation, or arylation to build diversity.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to yield a carboxylic acid, which is a key handle for amide bond formation.

-

Scaffold for Biologically Active Molecules: Fluorinated piperidines are key components in compounds targeting CNS disorders, infectious diseases, and oncology.[7][8] This building block provides a direct route to novel analogs of existing drugs or entirely new chemical entities.

Logical Workflow for Application in Discovery

Caption: Fig. 3: Synthetic utility workflow of the title compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

-

Toxicology: While specific data is unavailable, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place.

The fluorinating agents used in its synthesis (DAST, Deoxofluor) are hazardous and moisture-sensitive and require specialized handling procedures.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 1-Tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate [synhet.com]

- 4. 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate - Lead Sciences [lead-sciences.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | C13H23NO4 | CID 1514446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

The Emergence of Fluorinated Piperidine Dicarboxylates: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] This technical guide delves into the burgeoning field of fluorinated piperidine dicarboxylates, a class of compounds holding immense promise for therapeutic intervention, particularly in neurological disorders. While the piperidine ring is a prevalent motif in numerous FDA-approved drugs, and the introduction of fluorine is a well-established strategy for enhancing drug-like properties, the systematic exploration of fluorinated piperidine dicarboxylates remains a frontier in drug discovery.[2][4] This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, drawing upon established principles and pioneering research to equip scientists and drug developers with the foundational knowledge to navigate this exciting chemical space. We will explore the nuanced effects of fluorination on the piperidine core, the critical role of the dicarboxylate functionality in targeting excitatory amino acid receptors, and the synergistic potential of combining these features to design next-generation therapeutics.

The Strategic Advantage of Fluorine in Piperidine Scaffolds

The introduction of fluorine into a piperidine ring can profoundly alter its molecular properties in several ways that are advantageous for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life, leading to improved pharmacokinetic profiles.[5]

-

Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).[5]

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with target proteins. This can lead to enhanced binding affinity and selectivity for the desired biological target.[5]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the piperidine ring. This can "lock" the molecule into a more biologically active shape, improving its efficacy.[6] The axial preference of fluorine in some substituted piperidines is a key consideration in conformational design.[6]

These fluorine-driven enhancements, combined with the inherent structural versatility of the piperidine scaffold, provide a compelling rationale for the exploration of fluorinated piperidine dicarboxylates in drug discovery.

Synthetic Strategies for Accessing Fluorinated Piperidine Dicarboxylates

The synthesis of fluorinated piperidine dicarboxylates presents unique challenges, requiring precise control over stereochemistry and the introduction of multiple functional groups. Several synthetic approaches can be envisioned, building upon established methods for the synthesis of fluorinated piperidines and piperidine carboxylic acids.

Dearomatization-Hydrogenation of Fluorinated Pyridine Dicarboxylates

A powerful strategy for the synthesis of all-cis-(multi)fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors.[1] This approach can be adapted for the synthesis of fluorinated piperidine dicarboxylates starting from appropriately substituted fluorinated pyridine dicarboxylic acid esters.

Caption: Dearomatization-Hydrogenation Workflow.

Experimental Protocol: Rhodium-Catalyzed Dearomatization-Hydrogenation

-

Reaction Setup: In a glovebox, a pressure tube is charged with the fluorinated pyridine dicarboxylate ester (1.0 equiv), a rhodium catalyst (e.g., [Rh(cod)Cl]2, 2.5 mol%), and a suitable solvent (e.g., anhydrous THF).

-

Reagent Addition: A solution of a reducing agent (e.g., pinacolborane, 3.0 equiv) in the same solvent is added dropwise at 0 °C.

-

Hydrogenation: The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours) under an atmosphere of hydrogen (e.g., 50 bar).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired all-cis-fluorinated piperidine dicarboxylate ester.

Cyclization Strategies

Alternative approaches involve the construction of the fluorinated piperidine ring through cyclization reactions. For instance, a fluorinated amine can be reacted with a suitable dielectrophile containing the dicarboxylate precursors. The stereochemical outcome of such cyclizations is a critical consideration and often depends on the nature of the substituents and reaction conditions.

Biological Activity of Piperidine Dicarboxylates: A Focus on NMDA Receptor Modulation

Piperidine dicarboxylic acids are well-established as ligands for excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Piperidine Dicarboxylates as NMDA Receptor Antagonists

Several piperidine dicarboxylic acid derivatives have been identified as potent and selective NMDA receptor antagonists. For example, cis-piperidine-2,3-dicarboxylic acid is a known non-specific antagonist of NMDA, AMPA, and kainate receptors.[7] The spatial arrangement of the two carboxylate groups is critical for binding to the glutamate binding site on the NMDA receptor.

Caption: Mechanism of NMDA Receptor Antagonism.

The Potential Impact of Fluorination on NMDA Receptor Activity

The introduction of fluorine into the piperidine dicarboxylate scaffold is hypothesized to offer several advantages for modulating NMDA receptor activity:

-

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of the carboxylate groups, potentially leading to stronger interactions with the positively charged residues in the glutamate binding site of the NMDA receptor.

-

Improved Selectivity: Strategic placement of fluorine atoms can introduce specific steric and electronic interactions that favor binding to certain NMDA receptor subtypes (e.g., those containing GluN2A, GluN2B, GluN2C, or GluN2D subunits).[8][9] This subtype selectivity is a key goal in the development of safer and more effective NMDA receptor modulators.

-

Favorable Pharmacokinetics: As previously discussed, fluorination can enhance metabolic stability and brain penetration, leading to improved in vivo efficacy and a more desirable therapeutic window.[5]

Structure-Activity Relationships (SAR)

While comprehensive SAR studies on fluorinated piperidine dicarboxylates are still emerging, several key principles can be extrapolated from related compound classes.

Table 1: Hypothetical Structure-Activity Relationships for Fluorinated Piperidine Dicarboxylates as NMDA Receptor Antagonists

| Position of Fluorine | Stereochemistry | Expected Impact on Activity | Rationale |

| C3 | Axial | Potentially increased affinity | May influence the orientation of the C2-carboxylate for optimal binding.[6] |

| C3 | Equatorial | May have a different conformational effect | Could alter the piperidine ring pucker, affecting ligand presentation. |

| C4 | Axial/Equatorial | Can modulate lipophilicity and binding | The position can be tuned to balance BBB penetration and target engagement.[10] |

| C5 | Axial/Equatorial | May influence the orientation of a second carboxylate | Could be critical for dicarboxylate derivatives targeting specific receptor subtypes. |

Emerging Therapeutic Applications

The unique pharmacological profile of fluorinated piperidine dicarboxylates positions them as promising candidates for a range of therapeutic applications, particularly in the realm of neurology and psychiatry.

Neurodegenerative Diseases

By selectively modulating NMDA receptor activity, these compounds could offer neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[11][12] Their ability to cross the blood-brain barrier is a significant advantage in treating these CNS disorders.

Epilepsy and Neuropathic Pain

The development of potent and selective NMDA receptor antagonists is a validated strategy for the treatment of epilepsy and chronic pain states. Fluorinated piperidine dicarboxylates could provide a new generation of therapeutics with improved efficacy and reduced side effects compared to existing treatments.

Other Potential Applications

The versatility of the fluorinated piperidine scaffold suggests that dicarboxylate derivatives could also be explored for other biological targets. For instance, piperidine derivatives have shown promise as inhibitors of various enzymes and as antiviral agents.[6][13][14]

Future Directions and Conclusion

The field of fluorinated piperidine dicarboxylates is ripe for exploration. Future research should focus on:

-

Development of novel and stereoselective synthetic methodologies to access a wider range of isomers and substitution patterns.

-

Comprehensive in vitro and in vivo pharmacological evaluation to elucidate the specific biological targets and mechanisms of action.

-

Detailed structure-activity relationship studies to guide the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties.

-

Exploration of a broader range of biological targets beyond the NMDA receptor to unlock the full therapeutic potential of this chemical class.

References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine into the Privileged Piperidine Scaffold: A Technical Guide to Synthesis and Application

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design.[3][4][5] The introduction of fluorine, an element with unique and powerful modulatory properties, into this scaffold represents a strategic approach to fine-tune molecular properties and enhance therapeutic potential.[6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel fluoropiperidine derivatives. We will delve into the rationale behind their design, explore state-of-the-art synthetic methodologies with detailed protocols, and discuss their applications in modern drug discovery.

The Rationale: Why Fluoropiperidines?

The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[8] When applied to the piperidine scaffold, these effects can be particularly advantageous.

The Impact of Fluorine on Physicochemical Properties

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by enzymes such as cytochrome P450. Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life.[9]

-

Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.[8][9]

-

Basicity (pKa) Modulation: The high electronegativity of fluorine can significantly lower the basicity of the piperidine nitrogen. This modulation of pKa can be crucial for optimizing drug-target interactions, improving selectivity, and reducing off-target effects, such as hERG channel affinity which can lead to cardiac toxicity.[6][10]

-

Binding Affinity and Conformational Control: Fluorine's unique electronic properties can alter the electron distribution within a molecule, influencing non-covalent interactions with target proteins and potentially leading to increased binding affinity.[6] Furthermore, the steric and electronic effects of fluorine can impose conformational constraints on the piperidine ring, locking it into a more biologically active conformation.[7][9]

The following table summarizes the key effects of fluorination on molecular properties:

| Property | Effect of Fluorination | Rationale | Citation(s) |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. | [9] |

| Lipophilicity | Generally Increased | Enhances membrane permeability. | [8][9] |

| Basicity (pKa) | Decreased | Inductive electron withdrawal by fluorine. | [6][10] |

| Binding Affinity | Can be Increased | Alters electronic interactions and conformation. | [6][9] |

| Conformational Preference | Influenced | Gauche effects and steric constraints. | [7][9] |

Synthetic Strategies for Accessing Fluoropiperidine Derivatives

The synthesis of fluorinated piperidines presents unique challenges, primarily centered around the controlled introduction of fluorine and the management of stereochemistry. Several powerful strategies have emerged to address these challenges.

Hydrogenation of Fluoropyridines: A Robust and Direct Approach

One of the most direct and widely used methods for synthesizing fluoropiperidines is the hydrogenation of readily available fluoropyridine precursors.[11][12] This approach is attractive due to the commercial availability of a wide range of substituted fluoropyridines.

The primary challenge in the hydrogenation of fluoropyridines is preventing hydrodefluorination, an undesired side reaction that removes the fluorine substituent.[13] The choice of catalyst and reaction conditions is therefore critical.

-

Catalyst Selection: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), are commonly employed.[11][13] Rhodium complexes, particularly those with cyclic (alkyl)(amino)carbene (CAAC) ligands, have also shown exceptional efficacy and stereoselectivity.[14][15]

-

Role of Acidity: Conducting the hydrogenation under acidic conditions (e.g., in the presence of HCl) has been shown to be crucial. Protonation of the pyridine nitrogen and the resulting piperidine product can suppress hydrodefluorination and improve reaction efficiency.[13]

-

Stereochemical Outcome: A significant advantage of this method is its often high diastereoselectivity, typically yielding cis-substituted piperidines.[12][14] This is a consequence of the hydrogenation occurring on one face of the aromatic ring.

Diagram 1: General Workflow for Fluoropiperidine Synthesis via Hydrogenation

This protocol is a representative example based on methodologies described in the literature.[11][13]

-

Reaction Setup: To a solution of 3-fluoropyridine (1.0 equiv.) in methanol (0.1 M), add 20 wt% Pd(OH)₂ on carbon (5 mol%).

-

Acidification: Add aqueous HCl (1.2 equiv.) to the mixture.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., 50 bar) and stir vigorously at room temperature for 24 hours.

-

Workup: Once the reaction is complete (monitored by GC-MS or TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting hydrochloride salt can be further purified by recrystallization or chromatography.

Asymmetric Synthesis: Accessing Enantioenriched Fluoropiperidines

For many pharmaceutical applications, controlling the absolute stereochemistry of the fluoropiperidine is essential. Asymmetric synthesis provides a powerful means to achieve this.

A notable advancement is the asymmetric Pd(II)-catalyzed intramolecular aminofluorination of unactivated alkenes.[16] This method allows for the construction of the fluoropiperidine ring with high enantioselectivity.

-

Mechanism and Key Components: The reaction proceeds via an oxidative aminopalladation followed by a fluoride-induced reductive elimination. The choice of a chiral ligand, such as a quinoline-oxazoline (Quox) ligand, is critical for inducing asymmetry. The fluoride source (e.g., Et₄NF·3HF) and additives (e.g., CsOCF₃) can also play a crucial role in achieving high enantioselectivity.[16]

Enzymatic methods offer an environmentally friendly and highly selective route to chiral molecules. Biocatalytic desymmetrization has been successfully applied to the synthesis of enantiopure fluoropiperidines.[3][4]

-

Process Overview: This strategy often involves the enzymatic hydrolysis of a prochiral diester precursor. The enzyme selectively hydrolyzes one of the ester groups, leading to a chiral monoester with high enantiomeric excess. This chiral intermediate can then be further elaborated into the desired fluoropiperidine.[3][4]

Diagram 2: Decision Tree for Synthetic Route Selection

Modern Fluorination Techniques

Recent advances in fluorination chemistry have provided new tools for the synthesis of fluoropiperidines.

This method utilizes photoredox catalysis to convert a carboxylic acid precursor into a fluorinated product. It has been successfully employed in a flow chemistry setup for the large-scale synthesis of enantiopure fluoropiperidines.[3][4]

-

Advantages: This technique often proceeds under mild conditions and can tolerate a wide range of functional groups. The use of a flow chemistry setup enhances safety and scalability.[4]

For substrates containing an enol or enolate equivalent, electrophilic fluorinating reagents like Selectfluor can be used to install the fluorine atom. This approach was utilized in the synthesis of a fluoroketone intermediate en route to a syn-fluoro-piperidine pharmacophore.[15]

Applications in Drug Discovery: Case Studies

The utility of fluoropiperidine derivatives is exemplified by their incorporation into a range of biologically active molecules.

-

Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier penetration makes fluoropiperidines attractive for CNS targets. For instance, fluorinated analogs of selective serotonin reuptake inhibitors (SSRIs) have been explored to modulate their pharmacological profiles.[7]

-

Enzyme Inhibitors: A practical asymmetric synthesis of an aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV (DPP-4) inhibitor, for the treatment of type 2 diabetes, highlights the use of these scaffolds in complex drug molecules.[17]

-

Ion Channel Modulators: A novel 4-aminomethyl-4-fluoropiperidine was designed and synthesized as a potent and selective T-type Ca²⁺ channel antagonist, demonstrating efficacy in CNS models without adverse cardiovascular effects.[18]

-

Fluorinated Analogs of Commercial Drugs: The development of synthetic methodologies, such as the dearomatization-hydrogenation of fluoropyridines, has enabled the synthesis of fluorinated analogs of well-known drugs like Melperone, Diphenidol, and Eperisone, allowing for the exploration of structure-activity relationships.[1][2][14]

Conclusion and Future Outlook

The synthesis of novel fluoropiperidine derivatives is a dynamic and rapidly evolving field. The strategic combination of the privileged piperidine scaffold with the unique properties of fluorine continues to be a fruitful area of research in drug discovery. Advances in catalytic methods, particularly in asymmetric synthesis and late-stage fluorination, are providing access to an ever-expanding chemical space of fluorinated piperidines. These building blocks are poised to play an increasingly important role in the development of the next generation of therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The methodologies and insights presented in this guide offer a solid foundation for researchers to design, synthesize, and exploit the potential of these valuable molecular architectures.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scientificupdate.com [scientificupdate.com]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

Spectroscopic data for 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a compound of interest in medicinal chemistry and drug development due to its fluorinated piperidine scaffold. As publicly available spectral data for this specific molecule is limited, this document serves as a predictive and methodological resource for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data based on first principles and spectral analysis of analogous structures. Furthermore, it provides detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring researchers can confidently characterize this and similar molecules.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, without drastically altering its size.[1][2] The title compound, this compound, combines the rigid piperidine core with an N-Boc protecting group and an ethyl ester, making it a versatile intermediate in organic synthesis.[3][4]

Accurate structural elucidation is paramount for any downstream application. This guide provides the foundational knowledge to perform such a characterization using standard spectroscopic techniques.

Molecular Structure and Stereochemical Considerations

A thorough understanding of the molecule's structure is the first step in predicting its spectral properties.

Caption: Molecular structure of this compound.

The presence of two substituents at positions 3 and 5 of the piperidine ring introduces the possibility of cis and trans diastereomers. These isomers will have distinct spectroscopic signatures, particularly in NMR, due to the different spatial relationships between the substituents and the ring protons. The analysis that follows will consider these potential differences.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

3.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum will be complex due to the piperidine ring's conformational flexibility and the presence of diastereomers. The key is to analyze the chemical shifts (δ), coupling constants (J), and integration values.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | 9H, characteristic signal for the tert-butyl group.[5][6] |

| OCH₂CH₃ (Ethyl) | ~4.15 | Quartet (q) | 2H, deshielded by the adjacent oxygen atom. |

| OCH₂CH₃ (Ethyl) | ~1.25 | Triplet (t) | 3H, coupled to the methylene protons. |

| H-5 | ~4.6 - 4.9 | Doublet of multiplet (dm) | 1H, significantly deshielded by the fluorine atom. Will show a large geminal H-F coupling. |

| Ring Protons (H-2, H-3, H-4, H-6) | ~1.5 - 4.2 | Multiplets (m) | ~7H, extensive signal overlap is expected. 2D NMR (COSY) is required for assignment. Protons adjacent to N and C=O will be further downfield. |

Causality in Predictions:

-

Electron-withdrawing groups: The N-Boc and ethyl ester groups deshield adjacent protons, shifting their signals downfield.[7]

-

Fluorine's effect: The highly electronegative fluorine atom strongly deshields the geminal proton (H-5), causing a significant downfield shift.

-

Proton-Fluorine Coupling: Expect to see ²JHF (geminal) and ³JHF (vicinal) coupling constants, which will further split the signals of H-5 and the H-4/H-6 protons.

3.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Carbon(s) | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| C=O (Ester) | ~170 - 175 | Singlet (s) | Typical chemical shift for an ester carbonyl. |

| C=O (Boc) | ~155 | Singlet (s) | Carbamate carbonyl appears slightly upfield from esters.[5] |

| C(CH₃)₃ (Boc) | ~80 | Singlet (s) | Quaternary carbon of the Boc group. |

| C-5 | ~85 - 90 | Doublet (d) with large ¹JCF | The carbon directly attached to fluorine will show a large one-bond coupling constant (~180-200 Hz). |

| OCH₂CH₃ (Ethyl) | ~60 | Singlet (s) | |

| Ring Carbons (C-2, C-3, C-4, C-6) | ~25 - 55 | Doublets or singlets | C-4 and C-6 will likely show ²JCF coupling. C-3 will show a smaller ³JCF coupling. |

| C(CH₃)₃ (Boc) | ~28 | Singlet (s) | Methyl carbons of the Boc group. |

| OCH₂CH₃ (Ethyl) | ~14 | Singlet (s) | Methyl carbon of the ethyl group. |

Expertise in Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is the C-5 carbon, which will appear as a large doublet due to one-bond coupling with the ¹⁹F nucleus. This unequivocally confirms the position of the fluorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2980 - 2850 | C-H (Aliphatic) Stretch | Medium-Strong |

| ~1740 | C=O (Ester) Stretch | Strong |

| ~1690 | C=O (Carbamate) Stretch | Strong |

| ~1250 - 1160 | C-O (Ester/Carbamate) Stretch | Strong |

| ~1150 - 1050 | C-F Stretch | Strong |

Trustworthiness of Data: The presence of two distinct, strong carbonyl peaks around 1740 cm⁻¹ and 1690 cm⁻¹ would be a key validation of the dicarboxylate structure.[8][9] The exact positions can vary slightly based on the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Formula: C₁₃H₂₂FNO₄

-

Exact Mass: 275.1533

-

Methodology: Electrospray ionization (ESI) in positive ion mode is recommended to generate the protonated molecular ion [M+H]⁺.

Predicted Fragmentation Pattern:

Caption: Predicted ESI-MS fragmentation pathway.

Authoritative Grounding: The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are highly characteristic fragmentation pathways for N-Boc protected amines and are considered diagnostic in mass spectral analysis.[10]

Standard Operating Protocols for Data Acquisition

To ensure data is reproducible and of high quality, the following standardized protocols should be followed.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1 second, and accumulate 16 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse program, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

2D NMR: Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively. This is critical for assigning the complex ring system.

FT-IR Spectroscopy Protocol

-

Sample Preparation: If the sample is an oil, cast a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. If it is a solid, prepare a KBr pellet.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform a tandem MS (MS/MS) experiment on the parent ion (m/z 276.16) to obtain fragmentation data.

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be confidently predicted. The key identifying features will be the characteristic signals of the Boc and ethyl groups, the significant downfield shift and C-F/H-F coupling patterns induced by the fluorine atom, the two distinct carbonyl stretches in the IR spectrum, and the predictable fragmentation of the Boc group in the mass spectrum. By following the robust protocols outlined in this guide, researchers can obtain high-quality data to unequivocally confirm the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR spectrum [chemicalbook.com]

- 7. (R)-Boc-Nipecotic acid(163438-09-3) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of 5-Fluoropiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry. Beyond its well-known ability to modulate pKa and block metabolic hotspots, fluorine exerts profound control over the three-dimensional structure of the piperidine ring. This guide provides a comprehensive exploration of the conformational analysis of 5-fluoropiperidine analogs, detailing the underlying stereoelectronic principles and the synergistic experimental and computational methodologies required for their elucidation. We delve into the causality behind the unexpected preference for the axial C-F bond orientation, a phenomenon driven by a delicate interplay of hyperconjugation and electrostatic interactions. This guide equips researchers with the theoretical foundation and practical protocols necessary to harness fluorine-induced conformational control for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, forming the core of countless approved drugs.[1] Its conformational flexibility, primarily the chair-chair interconversion, allows it to adapt to various biological targets but can also present challenges in achieving high binding affinity and selectivity. The introduction of fluorine, an element with a van der Waals radius similar to hydrogen (1.47 Å vs. 1.20 Å), offers a subtle yet powerful tool to influence molecular properties.[2][3]

Strategically placed fluorine atoms can significantly alter a molecule's physicochemical profile. For instance, the strong electron-withdrawing nature of fluorine lowers the basicity (pKa) of the piperidine nitrogen, which can improve bioavailability by reducing excessive protonation at physiological pH.[2][4][5] For example, the pKa of piperidine is approximately 11.2, whereas the pKa of 4-fluoropiperidine is reduced to 9.4.[6] This modulation of basicity is a cornerstone of fluorine's utility in drug design.[4]

However, the most profound and often underutilized effect of fluorine is its ability to dictate conformational preference.[7][8] Contrary to what classical steric considerations (A-values) would suggest, fluorinated piperidines frequently adopt conformations where the fluorine atom occupies the sterically more demanding axial position.[9][10][11] Understanding and predicting this behavior is paramount for designing molecules that present the optimal geometry for target engagement.

Core Principles: Stereoelectronic Effects Governing Conformation

The preference for an axial fluorine in 5-fluoropiperidine analogs is not governed by traditional steric bulk, but by a combination of subtle, through-bond and through-space electronic interactions.[12][13]

-

The Gauche Effect: In a simple acyclic system like 1,2-difluoroethane, the gauche conformer is more stable than the anti-conformer.[14] This effect is attributed to a stabilizing hyperconjugative interaction where electron density is donated from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital.[14] In a piperidine ring, a similar principle applies to the F-C-C-N fragment.

-

Hyperconjugation: This is a key stabilizing interaction. In the chair conformation, an axial C-F bond positions the σ(C-F) antibonding orbital anti-periplanar to adjacent C-H or C-C sigma bonds, allowing for efficient σ -> σ electron delocalization, which stabilizes the axial conformation.[10][13]

-

Electrostatic Interactions: These forces become dominant, particularly when the piperidine nitrogen is protonated, as it would be in a physiological environment. An axial fluorine is positioned in close proximity to the axial N-H bond, resulting in a highly favorable charge-dipole interaction between the positively charged nitrogen (or the N-H bond dipole) and the electron-rich fluorine atom.[13][15] This attractive force can provide significant stabilization to the axial conformer, often overriding other effects.[10]

These interactions are not mutually exclusive and their relative contributions determine the final conformational equilibrium. The interplay is further modulated by the nature of the N-substituent and the polarity of the solvent.[10][11]

Caption: Key stereoelectronic interactions stabilizing the axial fluorine conformer.

Experimental Determination of Conformation

A multi-faceted approach combining solution-state and solid-state analysis is critical for a complete conformational picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for analyzing the conformational equilibrium of 5-fluoropiperidine analogs in solution. The key is to extract parameters that are sensitive to the dihedral angles within the ring.

Causality Behind the Protocol: The magnitude of the three-bond scalar coupling (³J) between nuclei is dependent on the dihedral angle between them, as described by the Karplus equation. For fluorinated compounds, the ³J(H,F) and ³J(F,C) coupling constants are particularly informative. A large coupling constant (typically > 25 Hz for ³J(Hax,Fax)) is indicative of an anti-periplanar (180°) relationship, which strongly suggests that both the proton and the fluorine atom are in axial positions. Conversely, smaller gauche couplings (typically < 10 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 5-fluoropiperidine analog in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical, as polarity can influence the conformational equilibrium.[10]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess purity and general structure.

-

Acquire a ¹⁹F NMR spectrum (proton-coupled). The multiplicity and coupling constants in this spectrum are highly informative.

-

Acquire 2D correlation spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC to assign all proton and carbon signals unambiguously.

-

For complex spectra, 1D selective TOCSY or 2D HSQC-TOCSY experiments may be necessary for full assignment.

-

-

Extraction of Coupling Constants:

-

Analyze the multiplicities of the signals for H-5 and the adjacent protons (H-4, H-6).

-

Measure the ³J(F₅, H₄ₐₓ), ³J(F₅, H₄ₑq), ³J(F₅, H₆ₐₓ), and ³J(F₅, H₆ₑq) coupling constants.

-

Use spectral simulation software if signals exhibit significant second-order effects.[16]

-

-

Conformer Assignment:

-

Axial F Conformer: Characterized by at least one large trans-diaxial coupling (e.g., ³J(F₅ₐₓ, H₄ₐₓ) or ³J(F₅ₐₓ, H₆ₐₓ) > 25 Hz) and smaller gauche couplings.

-

Equatorial F Conformer: Characterized by the absence of large H-F couplings; all ³J(H,F) values will be small (< 10-15 Hz).

-

-

Quantification of Equilibrium (if applicable): If both conformers are present and in slow exchange on the NMR timescale, the equilibrium constant (Keq) can be determined by integrating the signals corresponding to each conformer. If in fast exchange, the observed coupling constant is a population-weighted average, which can be used to estimate the ratio.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[17]

Causality Behind the Protocol: This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles, thereby defining the exact conformation. While this method is the gold standard for structural proof, it's important to recognize that the observed conformation can be influenced by crystal packing forces and may not be the lowest energy conformer in solution.

Protocol: X-ray Crystallography Workflow

-

Crystal Growth: High-quality single crystals are paramount.[18]

-